molecular formula C13H16N4O2S B2662081 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795479-98-9

1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2662081
CAS No.: 1795479-98-9
M. Wt: 292.36
InChI Key: WATPKRUUCRIOOA-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a privileged structure in pharmacology, which is functionalized with a benzenesulfonyl group and a 1,2,3-triazole moiety. The 1,2,3-triazole group is a key pharmacophore found in numerous bioactive molecules and is often incorporated into target compounds using efficient click chemistry protocols . The benzenesulfonyl group is another important motif, commonly associated with a range of biological activities, making derivatives containing this group valuable for screening against various therapeutic targets . While the specific biological profile of this exact compound requires further investigation, molecules incorporating sulfonamide and 1,2,3-triazole functionalities have recently been reported as potent inhibitors of the urease enzyme, with activities significantly surpassing that of the standard inhibitor thiourea . This suggests potential research applications for this compound as a building block in developing novel anti-urease agents, which could be relevant for conditions related to Helicobacter pylori infections . Researchers can utilize this compound as a key intermediate to synthesize more complex derivatives or as a starting point for structure-activity relationship (SAR) studies in various biochemical and pharmacological assays. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,13-4-2-1-3-5-13)16-9-6-12(7-10-16)17-11-8-14-15-17/h1-5,8,11-12H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATPKRUUCRIOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of a piperidine derivative with an azide group and a benzenesulfonyl alkyne. The reaction is carried out in the presence of a copper catalyst, such as copper iodide, under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or triazole groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique benzenesulfonyl and triazole substituents differentiate it from related piperidine derivatives. Key structural comparisons include:

Compound Name Substituents on Piperidine Key Structural Differences
1-(Benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine 1-Benzenesulfonyl, 4-triazole Strong electron-withdrawing sulfonyl group enhances stability
1-Benzyl-4-(4-phenyl-triazol-1-yl)piperidine () 1-Benzyl, 4-triazole Benzyl group may increase lipophilicity but reduce metabolic stability compared to sulfonyl
4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride () Unsubstituted NH, 4-triazole Lack of sulfonyl/benzyl groups reduces steric bulk, potentially improving solubility
S1P receptor agonists () 4-triazole with tert-butyl phenyl groups Bulky tert-butyl substituents may enhance receptor binding affinity

Key Insight : The benzenesulfonyl group in the target compound likely improves stability and alters electronic properties compared to benzyl or alkyl substituents, which could modulate pharmacokinetic profiles.

Biological Activity

1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride and 1H-1,2,3-triazole. The process can be optimized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) techniques, which enhance yield and efficiency .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine exhibited significant activity against various fungal strains such as Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL . The mechanism involves disruption of the plasma membrane leading to cell death.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMIC (μg/mL)MFC (μg/mL)
pta1C. auris0.240.97
pta2C. auris0.562.00
pta3C. auris0.973.90

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Similar piperidine-based triazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines including MCF-7 and MDA-MB-231 with IC50 values indicating effective cytotoxicity . The mechanism observed includes induction of apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Table 2: Anticancer Activity of Piperidine-Based Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-715.7 ± 5.9Apoptosis induction
Compound BMDA-MB-23133.9 ± 7.1Cell cycle arrest

The biological activity of 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with microbial membranes causing leakage and cell death.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : Some derivatives exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Case Studies

In a notable study on the efficacy of triazole derivatives against C. auris, researchers demonstrated that treatment with these compounds resulted in significant reductions in fungal viability and alterations in cellular morphology indicative of apoptosis . Another study focused on the anticancer effects revealed that treatment led to reduced cell proliferation rates in breast cancer models .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, and how are intermediates validated?

Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:

  • Step 1: Piperidine derivatives are functionalized with azide or alkyne groups.
  • Step 2: The triazole ring is formed via CuAAC (e.g., using CuI in THF/acetone under reflux) .
  • Validation: Intermediates are characterized by NMR (1H/13C), HRMS , and X-ray crystallography (e.g., SHELXL refinement) .

Q. Q2. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Answer: X-ray diffraction data are refined using SHELXL , which handles small-molecule crystallography with high precision. Key parameters include:

  • R-factor optimization (<5% for high-quality data).
  • Twinned data handling for macromolecular applications .

Advanced Experimental Design and Optimization

Q. Q3. How can researchers optimize reaction yields for introducing the triazole moiety under CuAAC conditions?

Answer: Critical factors include:

  • Solvent selection (e.g., THF:acetone 5:1 improves regioselectivity) .
  • Catalyst loading (10 mol% CuI balances efficiency vs. purification challenges) .
  • Reaction time (24–48 hours under reflux ensures completion) .

Q. Q4. What strategies mitigate contradictions in biological activity data across structural analogs?

Answer:

  • Systematic SAR studies : Compare substituents on the benzenesulfonyl and triazole groups (e.g., electron-withdrawing vs. donating groups).
  • Enzymatic assays : Validate target engagement (e.g., cytochrome P450 or DNA gyrase inhibition) .
  • Statistical analysis : Use ANOVA to distinguish experimental noise from true activity trends .

Mechanistic and Functional Studies

Q. Q5. How does the benzenesulfonyl group influence the compound’s electronic properties and binding affinity?

Answer:

  • Electron-withdrawing effects : The sulfonyl group enhances electrophilicity, improving interactions with catalytic residues (e.g., in enzyme active sites).
  • Docking simulations : Tools like AutoDock Vina model binding poses with Piperidine-Triazole motifs acting as hydrogen-bond donors .

Q. Q6. What in vitro assays are recommended to evaluate antibacterial activity in fluoroquinolone derivatives of this compound?

Answer:

  • Minimum inhibitory concentration (MIC) : Test against S. aureus and E. coli (40–83% efficacy reported for C7-modified fluoroquinolones) .
  • Resistance profiling : Compare activity against wild-type vs. mutant bacterial strains (e.g., gyrA mutations) .

Data Interpretation and Reproducibility

Q. Q7. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 95%) for similar triazole-piperidine derivatives?

Answer:

  • Reaction scale : Small-scale reactions (<5 mmol) often report higher yields due to easier purification.
  • Steric effects : Bulky substituents (e.g., estradiol in click chemistry) reduce efficiency .
  • Protocol standardization : Replicate conditions from Dawood and Hamed (2019) for direct comparison .

Q. Q8. What analytical techniques confirm the absence of regioisomers in the final product?

Answer:

  • HPLC-MS : Resolves regioisomers via retention time differences.
  • NOESY NMR : Detects spatial proximity between benzenesulfonyl and triazole protons .

Computational and Modeling Applications

Q. Q9. Which computational tools are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

  • SwissADME : Estimates logP, solubility, and blood-brain barrier permeability.
  • Molecular dynamics (MD) : Simulates membrane permeability using GROMACS .

Q. Q10. How can molecular docking guide the design of analogs with improved target selectivity?

Answer:

  • Pocket analysis : Identify hydrophobic/charged regions in target proteins (e.g., CYP51 for antifungals).
  • Free energy calculations : Compare binding affinities of substituents (e.g., methoxy vs. nitro groups) .

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